
Caerulein
Übersicht
Beschreibung
It was first isolated from the skin of the Australian green tree frog (Ranoidea caerulea) in 1967 by Australian and Italian scientists . Ceruletide is similar in action and composition to the natural gastrointestinal peptide hormone cholecystokinin. It stimulates smooth muscle and increases digestive secretions, including gastric, biliary, and pancreatic secretions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Ceruletide can be synthesized through solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The synthesis involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The reaction conditions typically include the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxybenzotriazole (HOBt) to facilitate peptide bond formation .
Industrial Production Methods: Industrial production of ceruletide involves large-scale SPPS, followed by purification processes such as high-performance liquid chromatography (HPLC) to achieve high purity levels. The final product is then lyophilized to obtain a stable peptide powder .
Analyse Chemischer Reaktionen
Reaktionstypen: Ceruletid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Ceruletid kann oxidiert werden, um Disulfidbrücken zwischen Cysteinresten zu bilden, was seine biologische Aktivität beeinflussen kann.
Reduktion: Reduktionsreaktionen können Disulfidbrücken aufbrechen, was zu Veränderungen in der Konformation und Aktivität des Peptids führt.
Häufige Reagenzien und Bedingungen:
Oxidation: Wasserstoffperoxid oder Ameisensäure können als Oxidationsmittel verwendet werden.
Reduktion: Dithiothreitol (DTT) oder Beta-Mercaptoethanol sind übliche Reduktionsmittel.
Wichtigste gebildete Produkte:
Oxidation: Bildung von Disulfidbrücken-gebundenem Ceruletid.
Reduktion: Reduziertes Ceruletid mit freien Thiolgruppen.
Substitution: Ceruletid-Analoga mit modifizierten Aminosäuresequenzen.
Wissenschaftliche Forschungsanwendungen
Induction of Acute Pancreatitis
Caerulein is predominantly used to induce acute pancreatitis in rodent models. This application is crucial for investigating the pathophysiology of the disease and testing potential treatments.
Case Study: MRI Techniques for this compound-Induced Pancreatitis
A study aimed to visualize and quantify this compound-induced acute pancreatitis using magnetic resonance imaging (MRI). In this study, 26 rats received intraperitoneal injections of this compound, while a control group received saline. The findings demonstrated that MRI could effectively characterize the progression of pancreatitis, showing changes such as pancreatic edema and increased vascular permeability within three hours post-injection. Histological analysis confirmed these findings, revealing cellular vacuolization and inflammatory infiltration over time .
Chronic Pancreatitis Studies
This compound has also been employed to model chronic pancreatitis, allowing researchers to explore long-term effects and potential therapeutic agents.
Case Study: Puerarin's Effects on Chronic Pancreatitis
In a study examining the protective effects of puerarin on this compound-induced chronic pancreatitis in mice, researchers found that repeated this compound injections led to significant pancreatic atrophy and inflammation. Treatment with puerarin resulted in reduced inflammatory markers and improved pancreatic morphology, indicating its potential as a therapeutic agent for chronic pancreatitis .
Mechanistic Studies of Pancreatic Function
This compound's role extends beyond disease modeling; it is also utilized to investigate the mechanisms underlying pancreatic functions.
Case Study: Intracellular Zymogen Activation
Research has shown that this compound induces intracellular zymogen activation in pancreatic acinar cells via calcium signaling pathways. This study highlighted the importance of the Ca²⁺-calcineurin pathway in acinar cell growth and enzyme secretion, providing insights into how dysregulation can lead to pancreatitis .
Pharmacological Investigations
The pharmacological actions of this compound are being explored for their potential therapeutic applications.
Case Study: Anti-inflammatory Properties
Studies have demonstrated that this compound can modulate inflammatory responses in pancreatic tissues. For instance, Sirt2-deficient mice exhibited prolonged inflammation following this compound administration, suggesting that targeting Sirt2 may offer a novel approach to managing inflammation in pancreatitis .
Metabolomics and Biomarker Discovery
Recent research has utilized this compound-induced pancreatitis models to identify biomarkers for early diagnosis.
Case Study: Metabolomic Profiling
A systematic metabolic profiling study revealed distinct metabolic alterations associated with this compound-induced acute pancreatitis. The identification of specific metabolites may pave the way for developing diagnostic tools and understanding disease progression .
Summary Table: Applications of this compound
Wirkmechanismus
Ceruletide exerts its effects by binding to cholecystokinin receptors (CCK receptors) in the gastrointestinal system. This binding activates the receptors, leading to the release of digestive enzymes and bile from the pancreas and gall bladder, respectively. Ceruletide also stimulates smooth muscle contraction in the gastrointestinal tract . Additionally, it upregulates pancreatic acinar cell intercellular adhesion molecule-1 (ICAM-1) proteins through the activation of nuclear factor kappa B (NF-κB), promoting neutrophil adhesion and enhancing pancreatic inflammation .
Vergleich Mit ähnlichen Verbindungen
Ceruletid ähnelt anderen gastrointestinalen Peptidhormonen, wie zum Beispiel:
Cholecystokinin (CCK): Sowohl Ceruletid als auch Cholecystokinin stimulieren die Verdauungssekretion und die Kontraktion der glatten Muskulatur.
Einzigartigkeit: Die einzigartige Kombination aus hoher Potenz und verlängerter Wirkung macht Ceruletid zu einem wertvollen Instrument sowohl in der Forschung als auch in der klinischen Praxis. Seine Fähigkeit, Pankreatitis bei Tiermodellen zu induzieren, ist besonders nützlich für die Erforschung von Pankreaserkrankungen .
Biologische Aktivität
Caerulein is a decapeptide that exhibits significant biological activity, primarily as a cholecystokinin (CCK) agonist. It plays a crucial role in stimulating gastrointestinal (GI) smooth muscle contraction and enhancing pancreatic and gastric secretions. This article delves into the various aspects of this compound's biological activity, including its mechanisms of action, effects on pancreatic function, and implications in disease models.
This compound mimics the action of CCK by binding to CCK receptors, leading to several physiological responses:
- Enzyme Secretion : this compound stimulates the secretion of digestive enzymes from the pancreas, including amylase and lipase. Studies show that this compound can potentiate glucose-stimulated insulin secretion, indicating its role in regulating glucose metabolism .
- Calcium Mobilization : It has been observed that this compound increases intracellular calcium levels without significantly affecting cyclic adenosine monophosphate (cAMP) levels .
- Synergistic Effects : this compound works synergistically with secretin to enhance fluid secretion in various animal models, including dogs and pigs .
Comparative Potency with CCK
This compound's potency is often compared to that of synthetic CCK-8. While some studies suggest this compound is more potent than CCK-8 in certain contexts, others indicate it may be less effective . The variability in potency may stem from experimental conditions or differences in receptor interactions.
1. Pancreatic Function
This compound's role in pancreatic function is well-documented:
- In Vitro Studies : Research indicates that this compound directly stimulates amylase release from isolated pancreatic acinar cells across multiple species, including guinea pigs and mice .
- In Vivo Models : In animal models, this compound administration induces acute pancreatitis, characterized by inflammation and damage to pancreatic tissue. Histological analyses reveal significant acinar cell loss and fibrosis following this compound treatment .
Study Type | Findings |
---|---|
In Vitro | Direct stimulation of amylase release from acinar cells |
In Vivo (Mice) | Induction of acute pancreatitis with significant histological changes |
Comparative Study | Potency comparison with CCK-8 showed variable results |
2. Chronic Pancreatitis Models
This compound is frequently employed to model chronic pancreatitis (CP) in research:
- Microbiota Alterations : A study utilizing a this compound-induced CP mouse model indicated significant shifts in gut microbiota composition, with notable increases in Bacteroides and Alloprevotella genera .
- Inflammation Markers : Research has shown that this compound treatment leads to oxidative stress and activation of inflammatory pathways, particularly through the NF-κB signaling pathway. This suggests a complex interplay between this compound administration and inflammatory responses in pancreatic tissues .
Case Study 1: this compound-Induced Acute Pancreatitis
In a controlled study, mice were administered this compound intraperitoneally at a dosage of 50μg/kg body weight. Histological examination post-treatment revealed severe acinar cell loss and extensive fibrosis, confirming the model's efficacy for studying acute pancreatitis mechanisms .
Case Study 2: Impact on Gut Microbiota
Another investigation focused on the effects of this compound on gut microbiota diversity during chronic pancreatitis induction. The study found significant alterations in microbial populations, which may contribute to the pathophysiology of CP .
Eigenschaften
IUPAC Name |
(3S)-3-[[(2S)-5-amino-5-oxo-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]-4-[[(2S)-1-[[(2S,3R)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-(4-sulfooxyphenyl)propan-2-yl]amino]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C58H73N13O21S2/c1-29(72)49(71-57(87)40(23-31-12-14-33(15-13-31)92-94(89,90)91)68-56(86)43(26-48(78)79)69-52(82)37(16-18-44(59)73)65-51(81)36-17-19-45(74)63-36)58(88)62-28-46(75)64-41(24-32-27-61-35-11-7-6-10-34(32)35)54(84)66-38(20-21-93-2)53(83)70-42(25-47(76)77)55(85)67-39(50(60)80)22-30-8-4-3-5-9-30/h3-15,27,29,36-43,49,61,72H,16-26,28H2,1-2H3,(H2,59,73)(H2,60,80)(H,62,88)(H,63,74)(H,64,75)(H,65,81)(H,66,84)(H,67,85)(H,68,86)(H,69,82)(H,70,83)(H,71,87)(H,76,77)(H,78,79)(H,89,90,91)/t29-,36+,37+,38+,39+,40+,41+,42+,43+,49+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRALAIOMGQZKOW-HYAOXDFASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NCC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)O)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)C(CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C5CCC(=O)N5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N)NC(=O)[C@H](CC4=CC=C(C=C4)OS(=O)(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]5CCC(=O)N5)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H73N13O21S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8040434 | |
Record name | Caerulein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8040434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1352.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Ceruletide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014547 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
1.16e-02 g/L | |
Record name | Ceruletide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014547 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Caerulein acts according to its similarity to the natural gastrointestinal peptide hormone cholecystokinin. Cholecystokinin is a peptide hormone of the gastrointestinal system responsible for stimulating the digestion of fat and protein. Cholecystokinin is secreted by the duodenum, the first segment of the small intestine. There it binds to CCK receptors, activating them and causing downstream effects. Specifically, it results in the release of digestive enzymes and bile from the pancreas and gall bladder, respectively. It also acts as a hunger suppresant. Cholecystokinin is secreted by the duodenum when fat- or protein-rich chyme leaves the stomach and enters the duodenum. The hormone acts on the pancreas to stimulate the secretion of the enzymes lipase, amylase, trypsin, and chymotrypsin. Together these pancreatic enzymes catalyze the digestion of fat and protein. Cholecystokinin also stimulates both the contraction of the gall bladder, and the relaxtion of the Sphincter of Oddi (Glisson's Sphinctor), which delivers, (not secretes) bile into the small intestine. Bile salts serve to emulsify fats, thereby increasing the effectiveness with which enzymes can digest them. | |
Record name | Ceruletide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00403 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
17650-98-5 | |
Record name | Ceruletide [USAN:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017650985 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ceruletide | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB00403 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Caerulein | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8040434 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | CERULETIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/888Y08971B | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Ceruletide | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0014547 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.